molecular formula C8H6F4O B068937 3-Fluoro-5-(trifluoromethyl)benzyl alcohol CAS No. 184970-29-4

3-Fluoro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B068937
CAS No.: 184970-29-4
M. Wt: 194.13 g/mol
InChI Key: LTWAIZVPDMHGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F4O. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluoro and trifluoromethyl groups onto a benzyl alcohol framework. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)benzyl alcohol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWAIZVPDMHGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343342
Record name 3-Fluoro-5-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184970-29-4
Record name 3-Fluoro-5-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 184970-29-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.